molecular formula C20H25NS B2518526 2-octyl-10H-phenothiazine CAS No. 73005-57-9

2-octyl-10H-phenothiazine

Cat. No.: B2518526
CAS No.: 73005-57-9
M. Wt: 311.49
InChI Key: KSXKPSYKCGZHHY-UHFFFAOYSA-N
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Description

2-Octyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The addition of an octyl group to the phenothiazine core enhances its solubility and modifies its chemical properties, making it suitable for specific applications.

Scientific Research Applications

2-Octyl-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Phenothiazine derivatives have been studied for their antipsychotic and antiemetic properties.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 2-octyl-10H-phenothiazine is related to its ability to facilitate the electron/charge transfer phenomenon . This is due to the presence of donor-acceptor moieties connected through π-conjugated bridges, which have a wide range of applications .

Future Directions

Phenothiazine derivatives, including 2-octyl-10H-phenothiazine, have potential applications in various fields such as electrochemical, photovoltaic, photo-physical and DSSC materials . Future research could focus on exploring these applications further and developing new organic donor–acceptor molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-octyl-10H-phenothiazine typically involves the alkylation of phenothiazine with an octyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete alkylation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Octyl-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Alkylated or acylated phenothiazine derivatives.

Comparison with Similar Compounds

2-Octyl-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic drug that also contains the phenothiazine core but with a different substitution pattern.

    Promethazine: An antihistamine and antiemetic agent with a phenothiazine structure.

    Methylene Blue: A phenothiazine derivative used as a dye and medication.

Uniqueness: The presence of the octyl group in this compound imparts unique solubility and lipophilicity properties, making it distinct from other phenothiazine derivatives. This modification can enhance its suitability for specific applications, such as in organic electronics and as a fluorescent probe.

Properties

IUPAC Name

2-octyl-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS/c1-2-3-4-5-6-7-10-16-13-14-20-18(15-16)21-17-11-8-9-12-19(17)22-20/h8-9,11-15,21H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXKPSYKCGZHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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